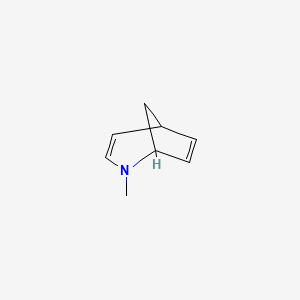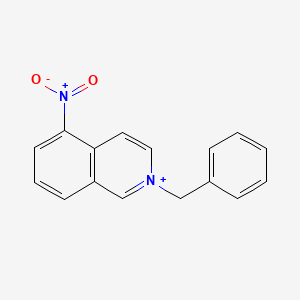
Isoquinolinium, 5-nitro-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 5-nitro-2-(phenylmethyl)- is a heterocyclic compound that belongs to the class of isoquinolinium salts. This compound is characterized by the presence of a nitro group at the 5-position and a phenylmethyl group at the 2-position of the isoquinolinium ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 5-nitro-2-(phenylmethyl)- typically involves the alkylation of isoquinoline derivatives with halogen-containing reagents. One common method is the bromination of N,N-dipropargylammonium salts, followed by the nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This process is characterized by mild reaction conditions and good yields of the target product.
Industrial Production Methods
Industrial production of Isoquinolinium, 5-nitro-2-(phenylmethyl)- may involve large-scale synthesis using similar synthetic routes as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 5-nitro-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong bases or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized isoquinolinium salts .
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 5-nitro-2-(phenylmethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Isoquinolinium, 5-nitro-2-(phenylmethyl)- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-benzyl-5-nitroisoquinolinium bromide
- 2-(2-(4-nitrophenyl)-2-oxo-ethyl)-isoquinolinium bromide
- 2-(2-(3-nitrophenyl)-2-oxo-ethyl)-isoquinolinium bromide
Uniqueness
Isoquinolinium, 5-nitro-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52166-52-6 |
|---|---|
Molekularformel |
C16H13N2O2+ |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-benzyl-5-nitroisoquinolin-2-ium |
InChI |
InChI=1S/C16H13N2O2/c19-18(20)16-8-4-7-14-12-17(10-9-15(14)16)11-13-5-2-1-3-6-13/h1-10,12H,11H2/q+1 |
InChI-Schlüssel |
VAZPDZMZUJEZME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC3=C(C=C2)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



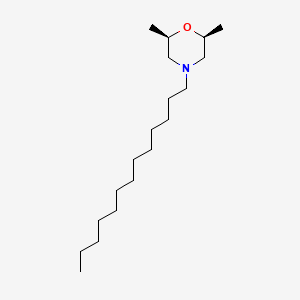


![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
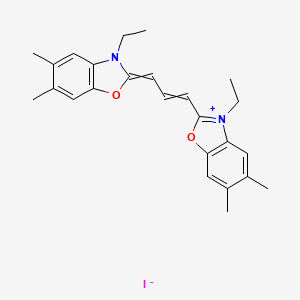
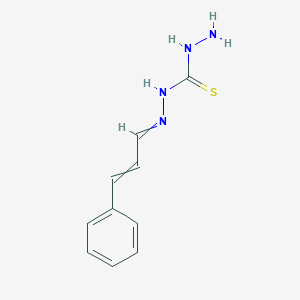
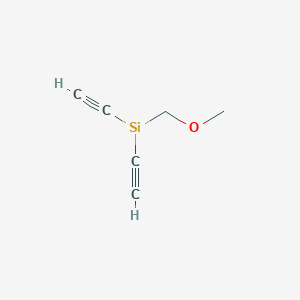
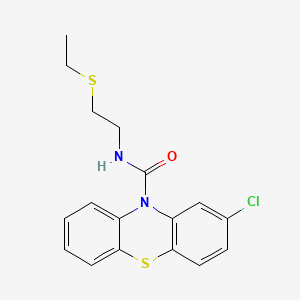
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

